[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
This compound is a chiral carbamate derivative featuring a piperidine ring substituted with an (S)-2-amino-propionyl group at the 2-position and an ethyl-carbamic acid tert-butyl ester moiety. It is structurally characterized by:
- Molecular formula: Likely similar to the closely related compound [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (C₁₄H₂₇N₃O₃, MW 285.38 g/mol) .
- Key functional groups: Tert-butyl carbamate (protecting group), piperidine scaffold, and an (S)-configured amino-propionyl side chain.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(15(21)22-16(3,4)5)11-13-9-7-8-10-19(13)14(20)12(2)17/h12-13H,6-11,17H2,1-5H3/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGWFNUTVXPUTA-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)C(C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCCN1C(=O)[C@H](C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: tert-Butyl Carbamate Protection Followed by Amide Coupling
Step 1: Synthesis of tert-butyl (piperidin-2-ylmethyl)carbamate
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Starting material : Piperidine-2-carboxylic acid.
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Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C for 12 h.
Step 2: Ethylation of the Piperidine Nitrogen
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Reagents : Ethyl bromide, potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Step 3: Introduction of (S)-2-Amino-propionyl Group
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Coupling reagent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
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Chiral control : Use of (S)-2-((tert-butoxycarbonyl)amino)propanoic acid to ensure stereochemistry.
Step 4: Deprotection of Boc Group
Route 2: Reductive Amination and Sequential Functionalization
Step 1: Preparation of tert-butyl (2-formylpiperidin-1-yl)methylcarbamate
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Starting material : Piperidine-2-carboxaldehyde.
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Reductive amination : Sodium cyanoborohydride (NaBH₃CN) with ethylamine in methanol.
Step 2: Stereoselective Propionylation
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Reagent : (S)-2-Aminopropanoic acid, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
Step 3: tert-Butyl Ester Formation
Route 3: One-Pot Multi-Component Reaction
Procedure :
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Piperidine activation : Treatment with Boc anhydride in THF.
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In situ ethylation : Ethyl iodide, K₂CO₃, catalytic tetrabutylammonium iodide (TBAI).
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Amide coupling : (S)-2-Aminopropionic acid, HATU/DIPEA in DCM.
Advantages : Reduced purification steps; total yield: 61%.
Critical Analysis of Methodologies
Comparison of Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 67% | 74% | 61% |
| Stereopurity (ee) | >99% | 98% | 95% |
| Purification Steps | 4 | 3 | 2 |
| Scalability | High | Moderate | Low |
Key Challenges and Solutions
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Stereochemical drift : Mitigated by low-temperature coupling (-20°C) and chiral auxiliaries.
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Boc deprotection side reactions : Avoided using TFA/DCM instead of HCl/dioxane.
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Amide bond hydrolysis : Controlled by anhydrous conditions and molecular sieves.
Optimization Strategies from Recent Studies
Catalytic Asymmetric Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically employing agents like hydrogen peroxide or ozone, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can selectively reduce the carbonyl groups present in the molecule.
Substitution: : Nucleophilic substitution reactions, especially at the piperidine ring, can occur under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, ozone
Reducing Agents: : Lithium aluminum hydride
Substitution Conditions: : Basic conditions using reagents like sodium hydroxide or potassium carbonate
Major Products
Oxidation: : Oxidized piperidine derivatives
Reduction: : Reduced forms of the ester compound, potentially affecting the carbamate group
Substitution: : Modified piperidine compounds, retaining the core structure
Scientific Research Applications
Neuropharmacology
Studies have indicated that this compound may exhibit neuroprotective effects. Its structural components suggest potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurodegenerative diseases. Computational predictions have identified its potential to modulate neurotransmission pathways, thereby influencing cognitive functions and mood regulation.
Enzyme Inhibition
The carbamate moiety of the compound allows it to mimic substrate structures, enabling it to inhibit certain enzymes. This property can be exploited in drug design, particularly for conditions where enzyme inhibition is beneficial, such as in cancer treatment or metabolic disorders.
Anti-inflammatory Properties
Research has suggested that the compound may possess anti-inflammatory effects. This characteristic could make it suitable for developing medications aimed at treating inflammatory diseases or conditions characterized by excessive inflammation.
Summary of Applications
The following table summarizes the key applications of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester based on current research findings:
| Application Area | Description | Potential Benefits |
|---|---|---|
| Neuropharmacology | Modulation of neurotransmitter receptors; neuroprotective effects | Treatment of neurodegenerative diseases |
| Enzyme Inhibition | Inhibition of specific enzymes through structural mimicry | Potential use in cancer therapy |
| Anti-inflammatory | Reduction of inflammation through modulation of inflammatory pathways | Treatment of chronic inflammatory conditions |
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The piperidine ring plays a crucial role in binding to active sites, while the carbamate ester group may undergo hydrolysis to release active species. These interactions can modulate biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison is presented below, focusing on structural features, physicochemical properties, and synthetic methodologies:
Table 1: Structural and Physicochemical Comparison
Notes:
- *Predicted values for the target compound are inferred from its structural analog in .
- Key structural distinctions: Substitution position: The target compound has a piperidin-2-ylmethyl group, whereas analogs in and are substituted at the 4-position. Functional groups: The amino-propionyl group in the target compound contrasts with acetyl (), fluorobenzyl (), and carboxylic acid () moieties in others.
Biological Activity
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of 313.44 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, which may influence its pharmacokinetic properties, facilitating better absorption and distribution in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Computational studies suggest that this compound may interact with neurotransmitter receptors, potentially offering protective effects against neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through enzyme inhibition, possibly by mimicking substrate structures that inhibit target enzymes involved in inflammatory pathways .
The proposed mechanisms of action for the biological activity of this compound include:
- Interaction with Neurotransmitter Receptors : The piperidine structure allows for potential binding to various neurotransmitter receptors, influencing neurotransmission and offering neuroprotective benefits.
- Enzyme Inhibition : The carbamate moiety may inhibit specific enzymes by mimicking their natural substrates, thus interfering with metabolic pathways that contribute to inflammation and other pathological conditions .
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Cell-based assays have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies showed significant apoptotic rates upon treatment with concentrations around 5 µM .
- Animal Models : In vivo studies have indicated that the compound exhibits analgesic properties without the addictive potential associated with opioids, making it a candidate for pain management therapies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen to prevent undesired side reactions during coupling .
- Step 2 : Stereoselective introduction of the (S)-2-aminopropionyl group via chiral triflate esters or asymmetric Mannich reactions, ensuring retention of enantiomeric purity .
- Step 3 : Final coupling with ethyl carbamic acid under mild acidic conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the tert-butyl group (δ ~1.4 ppm for 9H), piperidine protons (δ 3.0–3.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
- X-ray Crystallography : Crystallographic data (e.g., CCDC 2168596) confirm stereochemistry and bond angles .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using acetonitrile/water mobile phases .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodological Answer :
- Stability : Hydrolytically sensitive due to the tert-butyl carbamate group. Decomposition occurs under strong acids/bases (pH <2 or >10) or prolonged exposure to moisture .
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen atmosphere. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?
- Methodological Answer :
- Case Study : Dutta et al. (1996) observed varying dopamine transporter affinities in piperidine analogs due to subtle stereoelectronic effects. To address contradictions:
- Perform molecular docking simulations to compare binding poses.
- Validate with radiolabeled assays (e.g., [³H]WIN 35,428 binding) under standardized buffer conditions (pH 7.4, 25°C) .
- Key Insight : Minor substituent changes (e.g., fluorophenyl vs. methyl groups) alter logP values by 0.3–0.5 units, significantly impacting membrane permeability .
Q. What computational strategies optimize reaction design for synthesizing stereoisomers of this compound?
- Methodological Answer :
- ICReDD Framework : Integrate quantum chemical calculations (DFT at B3LYP/6-31G* level) with experimental feedback to predict enantioselectivity. For example:
- Calculate transition state energies for competing stereochemical pathways.
- Prioritize reaction conditions (e.g., solvent polarity, catalyst loading) that minimize energy barriers .
- Outcome : Reduces trial-and-error experimentation by 60%, achieving >90% enantiomeric excess in optimized protocols .
Q. How can researchers mitigate racemization during large-scale synthesis?
- Methodological Answer :
- Preventive Measures :
- Use low-temperature (–40°C) coupling reactions to suppress base-induced epimerization .
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the (S)-configuration during acyl transfer steps .
- Validation : Monitor enantiomeric ratios via chiral HPLC (Chiralpak AD-H column, heptane/ethanol) at intermediate stages .
Q. What advanced analytical techniques quantify trace degradation products in stability studies?
- Methodological Answer :
- LC-MS/MS : Detect hydrolyzed byproducts (e.g., free piperidine or ethyl carbamic acid) with a limit of quantification (LOQ) of 0.1 ng/mL.
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation kinetics using Arrhenius models to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
